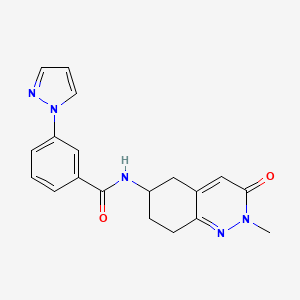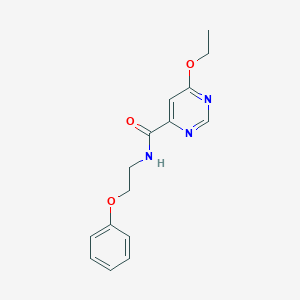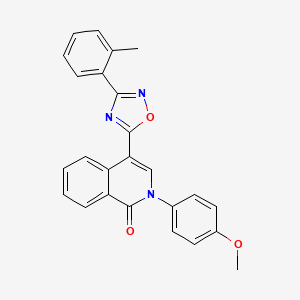
1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine, also known as MEMOP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological and pathological processes, including pain perception, depression, and neurodegenerative diseases. This compound has also been found to modulate the activity of ion channels, such as voltage-gated calcium channels, which play a critical role in neuronal excitability and synaptic transmission.
Mechanism of Action
The exact mechanism of action of 1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways involved in neuronal function and survival. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to enhance the survival of neurons under conditions of oxidative stress and excitotoxicity. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. In addition, this compound has been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine for lab experiments is its high affinity for sigma-1 receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, the complex synthesis method and high cost of this compound may limit its widespread use in research.
Future Directions
There are several future directions for research on 1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been found to have antitumor properties, and further research is needed to explore its potential in cancer therapy. In addition, the development of more efficient and cost-effective synthesis methods for this compound could help to facilitate its widespread use in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has a range of biochemical and physiological effects and has been found to modulate various signaling pathways involved in neuronal function and survival. While the complex synthesis method and high cost of this compound may limit its widespread use in research, there are several future directions for research on this compound, including its potential therapeutic applications in neurodegenerative diseases and cancer therapy.
Synthesis Methods
1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with ethylene oxide, followed by cyclization with piperazine and epoxidation with m-chloroperbenzoic acid. The final product is obtained through purification and recrystallization. The synthesis of this compound is relatively complex and requires a high level of expertise in organic chemistry.
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-17-13-4-2-12(3-5-13)16-8-6-15(7-9-16)10-14-11-18-14/h2-5,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFZLLLLBQLROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N6-cycloheptyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2902986.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2902987.png)
![4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2902989.png)

![benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2902993.png)

![Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine](/img/structure/B2902995.png)
![2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine](/img/structure/B2902996.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2903000.png)
